molecular formula C29H26ClNO4 B2945564 Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate CAS No. 1426530-29-1

Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate

Cat. No.: B2945564
CAS No.: 1426530-29-1
M. Wt: 487.98
InChI Key: IINBAFXWKBIVKR-UHFFFAOYSA-N
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Description

Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes benzyl, benzyloxy, chloro, and ethyl groups attached to a nicotinate core

Properties

IUPAC Name

benzyl 6-chloro-5-ethyl-2,4-bis(phenylmethoxy)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO4/c1-2-24-26(33-18-21-12-6-3-7-13-21)25(29(32)35-20-23-16-10-5-11-17-23)28(31-27(24)30)34-19-22-14-8-4-9-15-22/h3-17H,2,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINBAFXWKBIVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N=C1Cl)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Nicotinate Core: The nicotinate core can be synthesized through a series of reactions involving the chlorination and ethylation of a nicotinic acid derivative.

    Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through a benzylation reaction, where benzyl chloride is reacted with the nicotinate core in the presence of a base such as sodium hydroxide.

    Final Assembly: The final step involves the esterification of the nicotinate core with benzyl alcohol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

Reaction ConditionsReagents/CatalystsProductReference Approach
Acidic hydrolysisHBr in acetic acid, Δ2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinic acid ,
Basic hydrolysisNaOH/H₂O, refluxSame as above ,
Enzymatic hydrolysisLipases (e.g., CAL-B)Mild deprotection with high selectivity

Mechanistic Notes :

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation of the attacking hydroxide ion.

Benzyl Ether Deprotection

The 2- and 4-benzyloxy groups are susceptible to hydrogenolytic cleavage, a common strategy for phenol liberation.

Reaction ConditionsReagents/CatalystsProductReference Approach
Catalytic hydrogenationH₂, Pd/C, EtOH2,4-dihydroxy-6-chloro-5-ethylnicotinic acid ,
Lewis acid-mediated cleavageBCl₃, CH₂Cl₂, −78°CSame as above

Key Considerations :

  • Hydrogenolysis retains the ethyl and chlorine substituents.

  • Selectivity between benzyl ethers and the benzyl ester is achievable via controlled reaction times.

Nucleophilic Aromatic Substitution (Cl)

The electron-deficient pyridine ring activates the 6-chloro substituent for nucleophilic displacement, particularly with amines or thiols.

Reaction ConditionsReagentsProductReference Approach
AminationNH₃/MeOH, Δ6-amino-2,4-bis(benzyloxy)-5-ethylnicotinate ,
Thiol substitutionHS-R, K₂CO₃, DMF6-alkylthio derivatives

Electronic Influence :

  • The adjacent electron-withdrawing ester and benzyloxy groups enhance the chlorine’s electrophilicity.

Electrophilic Aromatic Substitution

The ethyl group at position 5 deactivates the ring, but directed substitution at activated positions (e.g., nitration) is plausible.

Reaction ConditionsReagentsProductReference Approach
NitrationHNO₃, H₂SO₄3-nitro derivative (minor)

Steric and Electronic Challenges :

  • Steric bulk from benzyloxy groups and electronic deactivation limit reactivity.

Reduction of the Ester Group

Selective reduction of the ester to a primary alcohol is feasible under mild conditions.

Reaction ConditionsReagentsProductReference Approach
Lithium aluminum hydrideLiAlH₄, THF, 0°C2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinyl alcohol ,

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-coupling to install aryl or alkenyl groups.

Reaction ConditionsReagentsProductReference Approach
Suzuki couplingAr-B(OH)₂, Pd(PPh₃)₄6-aryl derivatives ,

Oxidation of the Ethyl Group

The 5-ethyl group can be oxidized to a carboxylic acid under strong conditions.

Reaction ConditionsReagentsProductReference Approach
KMnO₄ oxidationKMnO₄, H₂O, Δ5-carboxy-2,4-bis(benzyloxy)-6-chloronicotinate

Condensation Reactions

The ester carbonyl may participate in condensations, such as forming hydrazones.

Reaction ConditionsReagentsProductReference Approach
Hydrazone formationNH₂NH₂, EtOHCorresponding hydrazide

Scientific Research Applications

Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure and reactivity make it an important intermediate in organic synthesis, as well as a valuable tool in biological and medicinal studies

Biological Activity

Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate (CAS: 1426530-29-1) is a synthetic compound derived from nicotinic acid, notable for its complex chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C29H26ClNO4C_{29}H_{26}ClNO_4, with a molecular weight of approximately 487.98 g/mol. Its structure includes two benzyloxy groups and a chloro substituent, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC29H26ClNO4C_{29}H_{26}ClNO_4
Molecular Weight487.98 g/mol
IUPAC NameThis compound
CAS Number1426530-29-1

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives of nicotinic acid, compounds similar to this one demonstrated effectiveness against a range of microorganisms including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus flavus

These findings suggest that the compound may act as a potent antimicrobial agent, potentially useful in treating infections caused by resistant strains of bacteria and fungi .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The presence of halogen (chlorine) in the structure may enhance membrane permeability, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Compounds related to nicotinic acid often affect nucleic acid metabolism in pathogens.

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The results indicated that this compound showed superior activity against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics .

Cytotoxicity Assessment

In vitro cytotoxicity assessments were performed to evaluate the safety profile of this compound. The compound exhibited low cytotoxicity towards human cell lines at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications .

Q & A

Q. What are the optimal conditions for synthesizing 2,4-bis(benzyloxy)-substituted pyrimidine derivatives, and how can low yields be addressed?

Synthesis of benzyl-protected pyrimidines typically involves nucleophilic substitution under controlled conditions. For example, 2,4-bis(benzyloxy)-6-bromopyrimidine is synthesized by reacting 2,4,6-tribromopyrimidine with sodium benzyl alkoxide in benzyl alcohol at 0°C, followed by gradual warming to room temperature. This yields ~52% of the desired product, with side products like 4,6-bis(benzyloxy)-2-bromopyrimidine arising from competing substitution pathways . To mitigate low yields:

  • Use excess sodium alkoxide (2.1 equivalents) to drive the reaction.
  • Purify via column chromatography (SiO₂, hexane/EtOAc 10:1) to isolate the target compound .
  • Screen alternative bases (e.g., K₂CO₃) or solvents (e.g., THF) to suppress side reactions.

Q. How should researchers handle and store benzyl-protected nicotinate derivatives to ensure stability?

Benzyl ethers are sensitive to hydrolysis and oxidation. Key recommendations:

  • Store under anhydrous conditions (sealed containers with desiccants) at 0–6°C to prevent decomposition .
  • Avoid prolonged exposure to light or humidity during synthesis.
  • Use argon or nitrogen atmospheres for moisture-sensitive reactions (e.g., chlorination at position 6) .

Q. What purification techniques are effective for isolating benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate?

  • Column chromatography (SiO₂, gradient elution with hexane/EtOAc) is standard for separating regioisomers and byproducts .
  • Recrystallization from ethanol or dichloromethane/hexane mixtures can improve purity for crystallizable intermediates.
  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/EtOAc 4:1) to optimize fraction collection .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation at position 6 of the pyrimidine ring be addressed?

Regioselective halogenation at position 6 is complicated by competing substitution at positions 2 and 4. Strategies include:

  • Temperature control : Perform reactions at 0°C to slow competing pathways .
  • Directed metalation : Use directing groups (e.g., boronates) to favor C–X bond formation at position 5. However, attempts to introduce borates via butyllithium and boron trichloride failed due to steric hindrance from benzyloxy groups .
  • Computational modeling : Predict reactive sites using DFT calculations to guide reagent selection (e.g., electrophilic chlorination agents) .

Q. What in silico methods are recommended for evaluating the biological activity of this compound as an HSP90 inhibitor?

In a study of structurally similar 2,4-bis(benzyloxy)-5-arylpyrimidines , researchers employed:

  • Molecular docking (AutoDock Vina) to assess binding affinity to the HSP90 N-terminal domain.
  • MD simulations (AMBER) to evaluate ligand-protein stability over 100 ns.
  • QSAR models correlating substituent effects (e.g., chloro vs. ethyl groups) with IC₅₀ values .
    Key findings: Bulky substituents at position 5 (e.g., ethyl) enhance hydrophobic interactions with the ATP-binding pocket .

Q. How can contradictory data on reaction outcomes (e.g., failed borate introduction) be systematically analyzed?

Contradictions in synthetic results often arise from subtle variations in conditions. For example, unsuccessful C–B bond formation in 6-boron pyrimidine synthesis was attributed to:

  • Incompatible reagents : Butyllithium may deprotonate benzyloxy groups, leading to decomposition.
  • Steric effects : Benzyloxy substituents at positions 2 and 4 hinder borate access to position 6 .
    Resolution strategies:
  • Use bulky boronate esters (e.g., pinacol boronate) to mitigate steric clashes.
  • Screen alternative catalysts (e.g., Pd-mediated Miyaura borylation) .

Methodological Tables

Q. Table 1. Synthetic Optimization for 2,4-Bis(benzyloxy)-6-bromopyrimidine

ParameterOptimal ConditionOutcomeReference
SolventBenzyl alcoholMinimizes side reactions
Temperature0°C → RTBalances reactivity & yield
Equivalents of Na alkoxide2.1 eqMaximizes substitution
PurificationHexane/EtOAc 10:1Isolates product (Rf 0.45)

Q. Table 2. Computational Parameters for HSP90 Docking Studies

SoftwareTarget DomainKey Interactions IdentifiedReference
AutoDock VinaHSP90 N-terminalHydrophobic pockets (5-ethyl)
AMBERATP-binding siteStabilized by 6-chloro
QSARSubstituent effectsIC₅₀ < 1 µM for ethyl group

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